molecular formula C11H8N4O B2637210 N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide CAS No. 2309803-34-5

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

Cat. No. B2637210
M. Wt: 212.212
InChI Key: DCDAIGKBCYWGET-UHFFFAOYSA-N
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Description

“N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” is a compound that has been studied for its insecticidal activities . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. Para-substituted acetophenone interacts with phenylhydrazine hydrochloride and couples with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” have been described in the Synthesis Analysis section. The reactions involve interactions between para-substituted acetophenone, phenylhydrazine hydrochloride, sodium acetate, DMF, and POCl3 .

Scientific Research Applications

Novel Synthesis Methods

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide and related compounds have been a focus in the field of organic chemistry for their unique properties and potential applications. For instance, Chang et al. (2013) reported on the selective synthesis of pyrazolo[3,4-d]pyrimidine derivatives from N-1-substituted-aminopyrazoles using novel Vilsmeier-type reagents. This study highlights an innovative approach to synthesizing complex pyrazole-based structures, which could be useful in various scientific applications (Chang et al., 2013).

Structural Analysis and Properties

Salazar et al. (1993) conducted a detailed study on the molecular structures of N-(pyrazol-1-yl) formamide and related compounds using X-ray crystallography and dynamic NMR spectroscopy. This research provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their chemical behavior and potential applications (Salazar et al., 1993).

Chemical Reactions and Derivatives

Khutova et al. (2013) explored the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to various pyrazole derivatives. This study demonstrates the reactivity of pyrazole-based compounds and their potential in synthesizing diverse chemical structures (Khutova et al., 2013).

Application in Antiproliferative Agents

The potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment has been investigated. For example, Huang et al. (2012) developed an efficient one-pot methodology for synthesizing these compounds and evaluated their antiproliferative effects against cancer cells. Their findings suggest that these compounds could be promising in the development of new anticancer therapies (Huang et al., 2012).

Future Directions

The compound “N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” shows promise as a novel insecticide, particularly against the diamondback moth . Future research could focus on further exploring its insecticidal activities and potential applications in pest control .

properties

IUPAC Name

N-(4-cyano-2-phenylpyrazol-3-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAIGKBCYWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

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